molecular formula C8H8BrNO3 B6221250 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid CAS No. 2758001-79-3

5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid

Cat. No. B6221250
CAS RN: 2758001-79-3
M. Wt: 246.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid (5-Br-6-Me-2-MP-3-CA) is an organic compound, which is commonly used in the synthesis of pharmaceuticals and other compounds. It is considered to be a versatile and powerful reagent for organic synthesis and has been used in a wide range of applications.

Scientific Research Applications

5-Br-6-Me-2-MP-3-CA has been used in numerous scientific research applications, including drug synthesis and drug delivery. It has been used to synthesize a variety of drug compounds, such as antifungal agents, anticancer agents, and anti-inflammatory agents. It has also been used in the development of drug delivery systems, such as liposomes and nanoparticles, for the targeted delivery of drugs to specific areas of the body.

Mechanism of Action

The mechanism of action of 5-Br-6-Me-2-MP-3-CA is not fully understood. However, it is believed to act as a catalyst in the synthesis of drug compounds, as well as in the development of drug delivery systems. It is thought to interact with the substrate molecules in a way that facilitates their transformation into the desired compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-6-Me-2-MP-3-CA are not yet fully understood. However, it is believed to have the potential to interact with various biological molecules, such as proteins, enzymes, and nucleic acids. It is also believed to have the potential to modulate the activity of certain enzymes, which could lead to the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

The use of 5-Br-6-Me-2-MP-3-CA in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its reactivity and versatility make it a useful tool for organic synthesis. It is also relatively easy to handle and store, and it is not considered to be toxic or hazardous. However, there are also some limitations to its use in laboratory experiments. It is not as reactive as some other reagents, and it is not as selective as other reagents. Therefore, it is important to consider the specific requirements of the experiment before using 5-Br-6-Me-2-MP-3-CA.

Future Directions

The potential of 5-Br-6-Me-2-MP-3-CA has yet to be fully explored. Future research could focus on the development of new synthetic pathways and the optimization of existing pathways. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its potential applications in drug synthesis and drug delivery. Finally, further research could be conducted to explore the potential of 5-Br-6-Me-2-MP-3-CA as a catalyst for other reactions, such as polymerization and oxidation reactions.

Synthesis Methods

The synthesis of 5-Br-6-Me-2-MP-3-CA has been developed mainly through the use of bromination and methylation reactions. The bromination reaction involves the use of an alkyl bromide, such as ethyl bromide, and a base, such as sodium hydroxide, to form the bromoalkyl group. The methylation reaction involves the use of a methylating agent, such as dimethyl sulfate, and a base, such as sodium hydroxide, to form the methyl group. The two reactions are then combined to form the 5-Br-6-Me-2-MP-3-CA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid involves the bromination of 2-methyl-6-methoxypyridine-3-carboxylic acid followed by methylation and subsequent bromination of the methylated product.", "Starting Materials": [ "2-methyl-6-methoxypyridine-3-carboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Methyl iodide" ], "Reaction": [ "Step 1: Bromination of 2-methyl-6-methoxypyridine-3-carboxylic acid using bromine and sulfuric acid to yield 5-bromo-2-methyl-6-methoxypyridine-3-carboxylic acid", "Step 2: Methylation of 5-bromo-2-methyl-6-methoxypyridine-3-carboxylic acid using methyl iodide and sodium hydroxide to yield 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid", "Step 3: Bromination of 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid using bromine and sulfuric acid to yield the final product, 5-bromo-6-methoxy-2-methylpyridine-3-carboxylic acid" ] }

CAS RN

2758001-79-3

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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